molecular formula C7H9Br2N3O B6362711 3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole CAS No. 1240571-39-4

3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole

Cat. No.: B6362711
CAS No.: 1240571-39-4
M. Wt: 310.97 g/mol
InChI Key: SOGSVWCIAXVUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two bromine atoms at positions 3 and 5, and an oxolan-2-ylmethyl group at position 1

Scientific Research Applications

3,5-Dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole typically involves the bromination of 1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atoms and the triazole ring contribute to its reactivity and binding affinity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole is unique due to the presence of the oxolan-2-ylmethyl group, which can impart different physical and chemical properties compared to other similar compounds. This group can influence the compound’s solubility, reactivity, and potential biological activity .

Properties

IUPAC Name

3,5-dibromo-1-(oxolan-2-ylmethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3O/c8-6-10-7(9)12(11-6)4-5-2-1-3-13-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGSVWCIAXVUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.